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Compound of Interest

Compound Name: 1-Linoleoyl Glycerol

Cat. No.: B8111903 Get Quote

Introduction

In the field of lipidomics, accurate and reproducible quantification of lipid species is essential

for understanding their roles in health and disease. 1-Linoleoyl Glycerol (1-LG), also known

as 1-monolinolein, is a monoacylglycerol that serves as a valuable internal standard for the

quantitative analysis of glycerolipids and other lipid classes. Its structural similarity to

endogenous monoacylglycerols allows it to mimic the behavior of target analytes during sample

preparation and analysis, thereby correcting for variations in extraction efficiency, sample loss,

and instrument response.[1][2]

It is critical to distinguish 1-Linoleoyl Glycerol, which has an ester bond at the sn-1 position,

from its ether-linked analog, 1-O-linoleyl-rac-glycerol (Linoleyl-1-glyceryl ether).[3] The ester

linkage in 1-LG is susceptible to enzymatic and chemical hydrolysis, while the ether bond is

more stable.[3][4] This document provides detailed protocols and data for the application of 1-
Linoleoyl Glycerol as an internal standard in liquid chromatography-mass spectrometry (LC-

MS) based lipid analysis.

Physicochemical Properties

The fundamental physicochemical characteristics of 1-Linoleoyl Glycerol are summarized

below.
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Property Value

CAS Number 2277-28-3

Molecular Formula C₂₁H₃₈O₄

Molecular Weight 354.52 g/mol

Appearance Colorless to pale yellow liquid/oil

Melting Point 14-15 °C

Quantitative Performance Data

The use of an internal standard is predicated on its performance in the analytical method. The

following table summarizes the quantitative performance metrics for 1-linoleoyl-rac-glycerol in a

validated LC-MS/MS method, demonstrating its suitability for quantitative lipid analysis.

Parameter Value

Linearity Range (ng/mL) 0.02 - 14.2

Regression Equation y = 139154x + 1410

Coefficient of Determination (R²) 1.00

Limit of Quantification (LOQ) (ng/mL) 14.2

Limit of Detection (LOD) (ng/mL) 42.6

Experimental Protocols
Protocol 1: Total Lipid Extraction from Biological Samples

This protocol describes a standard method for the extraction of total lipids from biological

matrices such as plasma, cells, or tissues using a modified Folch or Bligh-Dyer procedure. The

internal standard must be added at the earliest stage to account for variability throughout the

entire process.

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8111903?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biological sample (e.g., 100 µL plasma, 1x10⁶ cells)

1-Linoleoyl Glycerol (internal standard solution of known concentration)

Chloroform

Methanol

0.9% NaCl solution (or PBS)

Glass centrifuge tubes with Teflon-lined caps

Nitrogen gas evaporator

Vortex mixer

Centrifuge (capable of 2000 x g at 4°C)

Procedure:

Place the biological sample into a clean glass centrifuge tube.

Add a known amount of the 1-Linoleoyl Glycerol internal standard solution. The amount

should be comparable to the expected concentration of the analytes of interest and fall within

the linear range of the calibration curve.

Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture. For 100 µL of plasma, this

would be 2 mL.

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell disruption.

Incubate the mixture at room temperature for 20-30 minutes.

Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for a 2 mL extraction) to induce phase

separation.

Vortex again for 2 minutes and centrifuge at 2000 x g for 10 minutes at 4°C to pellet

precipitated protein and separate the phases.
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Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using

a glass Pasteur pipette, avoiding the protein interface.

Transfer the organic phase to a new clean glass tube.

Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

The dried lipid extract is now ready for reconstitution and analysis. For storage, seal the tube

under inert gas and store at -20°C or lower.

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol provides a general framework for the targeted quantification of lipids using a triple

quadrupole mass spectrometer.

Materials and Instrumentation:

Dried lipid extract from Protocol 1

Reconstitution solvent (e.g., Isopropanol:Acetonitrile:Water or Methanol/Toluene 9:1, v/v)

Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer

C18 or C8 reverse-phase LC column

Procedure:

Reconstitution: Reconstitute the dried lipid extract in a suitable volume of solvent appropriate

for your analytical method.

LC Separation:

Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with additives like 10 mM ammonium

formate.

Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with similar additives.

Column Temperature: 40 - 55°C
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Flow Rate: 0.3 - 0.5 mL/min

Injection Volume: 2 - 10 µL

Gradient: Develop a suitable gradient to separate the lipids of interest, starting with a

higher percentage of mobile phase A and gradually increasing mobile phase B.

MS/MS Detection:

Ionization Mode: Positive Electrospray Ionization (ESI+) is generally suitable for

monoacylglycerols.

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

MRM Transitions:

Internal Standard (1-Linoleoyl Glycerol): Determine the specific precursor ion (e.g.,

[M+NH₄]⁺ or [M+Na]⁺) and a characteristic product ion by direct infusion of the

standard.

Analytes of Interest: Determine the specific MRM transitions for each lipid species to be

quantified.

Source Parameters: Optimize parameters such as capillary voltage, source temperature,

and gas flows to maximize signal intensity.

Protocol 3: Data Analysis

Integrate the peak areas for the MRM transitions of both the analytes and the internal

standard (1-Linoleoyl Glycerol).

Calculate the peak area ratio of each analyte to the internal standard.

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal

standard against the known concentrations of the analyte standards.

Use the regression equation from the calibration curve to calculate the concentration of the

analytes in the unknown samples based on their measured peak area ratios.
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Diagrams and Workflows

Figure 1: General workflow for quantitative lipid analysis.
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Caption: General workflow for quantitative lipid analysis.

1-Linoleoyl Glycerol can be hydrolyzed by lipases to release linoleic acid, a polyunsaturated

fatty acid. Linoleic acid is a known ligand for Peroxisome Proliferator-Activated Receptors

(PPARs), which are transcription factors that regulate lipid metabolism.

Figure 2: Potential signaling role of a 1-LG metabolite.
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Caption: PPAR signaling activated by linoleic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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